molecular formula C23H43NO2Si2 B145351 (3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine CAS No. 138228-45-2

(3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine

Cat. No.: B145351
CAS No.: 138228-45-2
M. Wt: 421.8 g/mol
InChI Key: LLGNPRXNMNDZSO-UHFFFAOYSA-N
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Description

(3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine is a synthetic organic compound belonging to the class of pyrrolidines. It is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups attached to the hydroxyl groups on the pyrrolidine ring. The compound is chiral, with specific stereochemistry at the 3rd and 4th positions, making it an important intermediate in asymmetric synthesis and various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Protection of Hydroxyl Groups: The hydroxyl groups at the 3rd and 4th positions are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine.

    Benzylation: The nitrogen atom of the pyrrolidine ring is benzylated using benzyl bromide or benzyl chloride under basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction of the benzyl group can yield the corresponding pyrrolidine derivative without the benzyl moiety.

    Substitution: The TBDMS protecting groups can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Tetrabutylammonium fluoride (TBAF) or hydrochloric acid (HCl) in methanol are commonly used for deprotection.

Major Products:

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: De-benzylated pyrrolidine derivatives.

    Substitution: Free hydroxyl pyrrolidine derivatives.

Chemistry:

    Asymmetric Synthesis: The compound is used as a chiral building block in the synthesis of complex molecules.

    Protecting Group Chemistry: The TBDMS groups provide protection for hydroxyl functionalities during multi-step synthetic procedures.

Biology:

    Enzyme Inhibition Studies: The compound can be used to study the inhibition of enzymes that interact with pyrrolidine derivatives.

Medicine:

    Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine depends on its application. In asymmetric synthesis, it acts as a chiral auxiliary, influencing the stereochemistry of the products formed. In enzyme inhibition studies, it may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity.

Comparison with Similar Compounds

    (3S,4S)-1-Benzyl-3,4-dihydroxypyrrolidine: Lacks the TBDMS protecting groups, making it more reactive.

    (3S,4S)-1-Benzyl-3,4-bis((trimethylsilyl)oxy)pyrrolidine: Contains trimethylsilyl (TMS) groups instead of TBDMS, which are smaller and less sterically hindering.

Uniqueness:

  • The presence of TBDMS groups in (3S,4S)-1-Benzyl-3,4-bis((tert-butyldimethylsilyl)oxy)pyrrolidine provides enhanced stability and protection for the hydroxyl groups, making it particularly useful in complex synthetic routes where selective deprotection is required.

This compound’s unique combination of stability, reactivity, and chiral properties makes it a valuable tool in various fields of scientific research and industrial applications.

Properties

IUPAC Name

[(3S,4S)-1-benzyl-4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-yl]oxy-tert-butyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H43NO2Si2/c1-22(2,3)27(7,8)25-20-17-24(16-19-14-12-11-13-15-19)18-21(20)26-28(9,10)23(4,5)6/h11-15,20-21H,16-18H2,1-10H3/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLGNPRXNMNDZSO-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CN(CC1O[Si](C)(C)C(C)(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1CN(C[C@@H]1O[Si](C)(C)C(C)(C)C)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H43NO2Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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